![molecular formula C11H23ClN2O2 B13473411 tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)
tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride: is a chemical compound with the molecular formula C11H22N2O2·HCl It is a derivative of carbamate, featuring a tert-butyl group and a cyclobutyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride typically involves the protection of the amine group using a tert-butyl carbamate protecting group. The cyclobutyl ring is introduced through a series of reactions, including cyclization and functional group transformations. Common reagents used in the synthesis include tert-butyl chloroformate, amines, and cyclobutyl derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or carbamate groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications .
Medicine: In medicine, this compound is investigated for its potential use in treating various diseases. Its unique structure may allow it to target specific biological pathways and molecular targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
- tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate
- N-Boc-ethylenediamine
Comparison: Compared to similar compounds, tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride stands out due to its unique cyclobutyl ring structure. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H23ClN2O2 |
|---|---|
Poids moléculaire |
250.76 g/mol |
Nom IUPAC |
tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-7(12)8-5-9(6-8)13-10(14)15-11(2,3)4;/h7-9H,5-6,12H2,1-4H3,(H,13,14);1H |
Clé InChI |
GEMLFPSDRNFQPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC(C1)NC(=O)OC(C)(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(Difluoromethyl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473340.png)
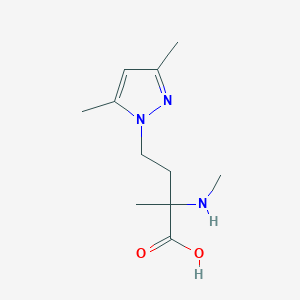
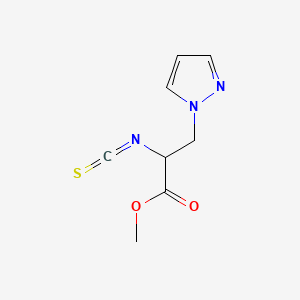
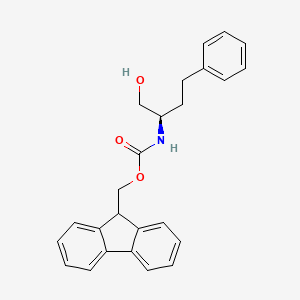
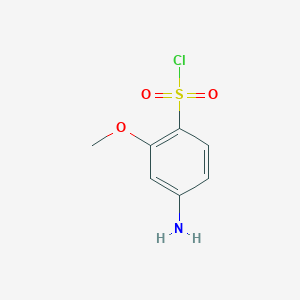
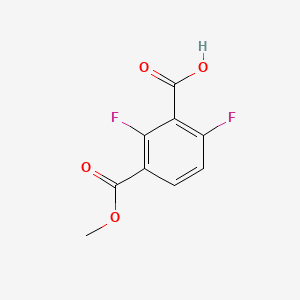
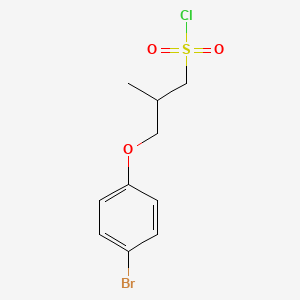
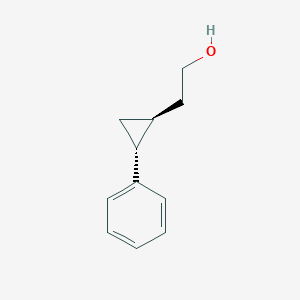

![2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride](/img/structure/B13473399.png)
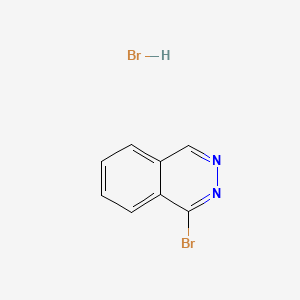
![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B13473421.png)
![tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473424.png)
![2-{[2-Acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid](/img/structure/B13473433.png)
